A Comprehensive Technical Guide to the Physicochemical Properties of Rutin Hydrate
A Comprehensive Technical Guide to the Physicochemical Properties of Rutin Hydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physicochemical properties of Rutin hydrate, a flavonoid glycoside of significant interest in pharmaceutical and nutraceutical research. This document synthesizes critical data on its structural, physical, and spectral characteristics, offering a valuable resource for formulation development, analytical method design, and mechanistic studies.
General and Structural Characteristics
Rutin hydrate, also known as rutoside, is the glycoside formed between the flavonol quercetin and the disaccharide rutinose. It is a prominent natural flavonoid found in a variety of plants, including buckwheat, citrus fruits, and asparagus. Its chemical structure plays a pivotal role in its biological activities, which include antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects.
| Property | Value |
| Chemical Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one hydrate |
| Synonyms | Rutoside, Quercetin-3-O-rutinoside, Sophorin, Vitamin P |
| Molecular Formula | C₂₇H₃₀O₁₆ · xH₂O (commonly found as a trihydrate) |
| Molecular Weight | 610.52 g/mol (anhydrous) |
| CAS Number | 153-18-4 (anhydrous), 207671-50-9 (hydrate) |
Physical and Chemical Properties
The physical and chemical properties of Rutin hydrate are crucial for its handling, formulation, and bioavailability. These properties are summarized in the table below.
| Property | Value |
| Appearance | Light yellow to greenish-yellow crystalline powder[1][2] |
| Melting Point | 195 °C (decomposes)[1][3][4] |
| pKa | 6.17 ± 0.40 (Predicted)[2][3][5] |
| LogP | -2.020 (estimated)[2] |
| Stability | Stable under recommended storage conditions (cool, dry, dark place).[6] Hygroscopic and sensitive to light.[2][3] |
Solubility Profile
The solubility of Rutin hydrate is a critical factor influencing its absorption and therapeutic efficacy. It is poorly soluble in water, which presents a challenge for oral formulation.
| Solvent | Solubility |
| Water (cold) | 0.012% (0.12 mg/mL)[3] |
| Water (boiling) | 0.5% (5 mg/mL)[3] |
| Ethanol | Slightly soluble[3] |
| Methanol | Soluble (1 g in 7 mL)[3] |
| Dimethyl Sulfoxide (DMSO) | 25-40 mg/mL[3][7] |
| Pyridine | Soluble[1] |
| Chloroform | Insoluble[1] |
Spectral Data
Spectroscopic data are essential for the identification, quantification, and structural elucidation of Rutin hydrate.
| Technique | Key Data |
| UV-Vis Spectroscopy (λmax) | In Methanol: 257-258 nm and 359-361 nm[3][7][8] |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3400 (O-H), 1670 (C=O), 1620, 1520, 1470 (aromatic C=C)[3] |
| ¹H NMR Spectroscopy (DMSO-d₆, δ ppm) | Characteristic peaks for the aromatic protons of the quercetin backbone and the sugar moieties. |
| ¹³C NMR Spectroscopy (DMSO-d₆, δ ppm) | Characteristic peaks for the carbons of the flavonoid skeleton and the rutinoside group.[9] |
Experimental Protocols
Determination of Melting Point (USP <741> Class I Method)
Objective: To determine the temperature range over which Rutin hydrate melts.
Methodology:
-
Sample Preparation: A small quantity of finely powdered, dry Rutin hydrate is packed into a capillary tube to a height of 2.5-3.5 mm.
-
Apparatus: A calibrated melting point apparatus consisting of a heated block and a thermometer or a digital temperature sensor.
-
Procedure: a. The capillary tube is placed in the heating block. b. The temperature is raised at a rate of approximately 3°C per minute until it is about 30°C below the expected melting point. c. The heating rate is then slowed to 1-2°C per minute. d. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.
Determination of Solubility (Shake-Flask Method)
Objective: To determine the saturation solubility of Rutin hydrate in a specific solvent.
Methodology:
-
Procedure: a. An excess amount of Rutin hydrate is added to a known volume of the solvent in a sealed flask. b. The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. c. The suspension is then filtered to remove the undissolved solid. d. The concentration of Rutin hydrate in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
UV-Vis Spectrophotometry for Quantification
Objective: To determine the concentration of Rutin hydrate in a solution.
Methodology:
-
Preparation of Standard Solutions: A series of standard solutions of Rutin hydrate of known concentrations are prepared in a suitable solvent (e.g., methanol).
-
Sample Preparation: The sample containing Rutin hydrate is dissolved in the same solvent and diluted to a concentration that falls within the range of the standard solutions.
-
Measurement: The absorbance of the standard solutions and the sample solution is measured at the wavelength of maximum absorbance (λmax), which is approximately 257 nm or 359 nm for Rutin in methanol.[8]
-
Quantification: A calibration curve is constructed by plotting the absorbance of the standard solutions against their concentrations. The concentration of Rutin hydrate in the sample is then determined from its absorbance using the calibration curve.
Signaling Pathways and Biological Activity
Rutin hydrate exerts its biological effects by modulating various cellular signaling pathways. Its antioxidant and anti-inflammatory properties are of particular interest.
Antioxidant Activity via the Nrf2 Signaling Pathway
Rutin hydrate is a potent antioxidant that can scavenge free radicals and upregulate endogenous antioxidant defense mechanisms. A key pathway involved is the Keap1-Nrf2 pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Rutin Protects Fibroblasts from UVA Radiation through Stimulation of Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rutin, A Natural Flavonoid Protects PC12 Cells Against Sodium Nitroprusside-Induced Neurotoxicity Through Activating PI3K/Akt/mTOR and ERK1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rutin activates the MAPK pathway and BDNF gene expression on beta-amyloid induced neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Rutin protects t‑butyl hydroperoxide-induced oxidative impairment via modulating the Nrf2 and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
